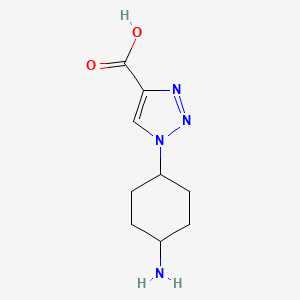
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 2097996-38-6, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4O2, with a molecular weight of 210.23 g/mol. The compound exhibits a triazole ring structure which is known for its role in various biological activities, particularly in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds similar to this compound have demonstrated efficacy against a range of bacterial strains. For instance, triazoles have been shown to act as metallo-β-lactamase inhibitors, which can resensitize bacteria to β-lactam antibiotics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on the design of triazole derivatives found that certain analogs exhibited selective inhibition of the Pregnane X receptor (PXR), which is crucial in drug metabolism and can influence adverse drug responses . The structure-activity relationship (SAR) studies indicated that modifications to the triazole core could enhance binding affinity and selectivity towards PXR.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- PXR Modulation : The compound's interaction with PXR suggests it could serve as an inverse agonist or antagonist, affecting the expression of genes involved in drug metabolism .
- Antibacterial Mechanism : As a metallo-β-lactamase inhibitor, it likely interferes with bacterial resistance mechanisms by inhibiting enzymes that degrade β-lactam antibiotics .
Case Study 1: Antimicrobial Resistance
In a study assessing the effectiveness of various triazole compounds against resistant bacterial strains, 1-(4-amino-cyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid was included among the tested compounds. Results indicated that it significantly inhibited growth in multidrug-resistant strains, showcasing its potential as a therapeutic agent in combating antimicrobial resistance .
Case Study 2: PXR Inhibition
A detailed investigation into the SAR of triazole derivatives revealed that modifications at specific positions could enhance their inhibitory effects on PXR. For example, a close analog demonstrated an IC50 value in the low nanomolar range for both binding and cellular activity against PXR . This finding underscores the importance of structural optimization in developing effective PXR inhibitors.
Data Summary
Eigenschaften
IUPAC Name |
1-(4-aminocyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h5-7H,1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYCEXUGPQOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















